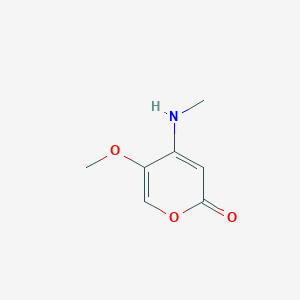
5-Methoxy-4-(methylamino)pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4-(methylamino)pyran-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Antimicrobial Properties
5-Methoxy-4-(methylamino)pyran-2-one exhibits significant antimicrobial activity. Research indicates that compounds within this class can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism is often linked to their ability to interfere with essential metabolic processes in microbial cells, making them potential candidates for developing new antibiotics .
2. Anticancer Activity
The compound has shown promise in cancer research, particularly in targeting specific types of tumors. Its ability to inhibit cytochrome P450 enzymes, which are involved in steroidogenesis, suggests potential applications in treating hormone-dependent cancers such as breast and prostate cancer . Additionally, studies have indicated that it may serve as an effective treatment for metastatic mammary carcinoma and Cushing's syndrome due to its hormonal modulation properties .
3. Neurological Applications
Emerging research indicates that this compound may have neuroprotective effects. Its structural similarity to known neurotransmitter modulators suggests it could influence monoamine transporters, which are critical in the treatment of depression and anxiety disorders . Preliminary animal studies demonstrate its potential antidepressant-like activity, warranting further investigation into its efficacy as a therapeutic agent .
Chemical Synthesis and Derivatives
1. Synthesis Techniques
The synthesis of this compound involves several methods, including nucleophilic substitution reactions with secondary amines. This pathway allows for the modification of the pyran structure to enhance biological activity or selectivity towards specific targets .
2. Derivative Compounds
Various derivatives of this compound have been synthesized to explore their biological activities further. For instance, modifications at different positions on the pyran ring can lead to compounds with enhanced potency against specific pathogens or improved pharmacokinetic profiles for better therapeutic efficacy.
Case Studies and Research Findings
Propiedades
Número CAS |
171669-64-0 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
5-methoxy-4-(methylamino)pyran-2-one |
InChI |
InChI=1S/C7H9NO3/c1-8-5-3-7(9)11-4-6(5)10-2/h3-4,8H,1-2H3 |
Clave InChI |
TXHLCHJGKYDKAI-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=O)OC=C1OC |
SMILES canónico |
CNC1=CC(=O)OC=C1OC |
Sinónimos |
2H-Pyran-2-one,5-methoxy-4-(methylamino)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















